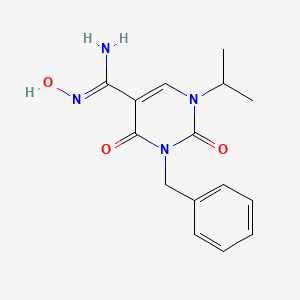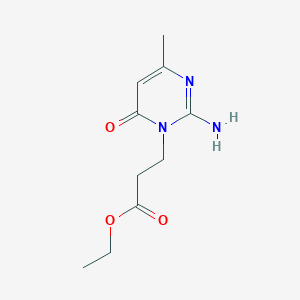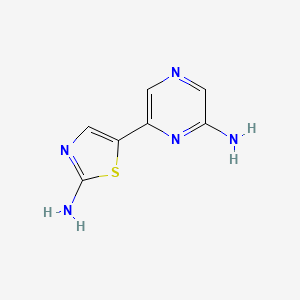
1-(3-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a dihydroxyethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzaldehyde and benzyl bromide.
Formation of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where 3-hydroxybenzaldehyde reacts with benzyl bromide in the presence of a base like potassium carbonate.
Formation of Dihydroxyethanone Moiety: The resulting benzyloxybenzaldehyde undergoes a reaction with a suitable dihydroxyethanone precursor, such as glyoxylic acid, under acidic or basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(3-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1-(3-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The benzyloxy group and dihydroxyethanone moiety may play crucial roles in its binding affinity and reactivity with biological molecules.
相似化合物的比较
- 1-(4-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one
- 1-(3-(Methoxy)phenyl)-2,2-dihydroxyethan-1-one
- 1-(3-(Phenoxy)phenyl)-2,2-dihydroxyethan-1-one
Comparison: 1-(3-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one is unique due to the presence of the benzyloxy group at the meta position, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct properties and applications.
属性
分子式 |
C15H14O4 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC 名称 |
2,2-dihydroxy-1-(3-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H14O4/c16-14(15(17)18)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9,15,17-18H,10H2 |
InChI 键 |
AYNDQHDBXOHQGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one](/img/structure/B13107276.png)
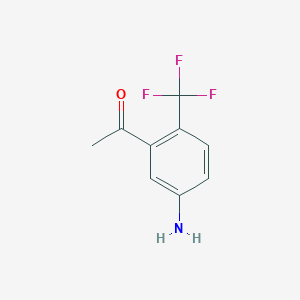
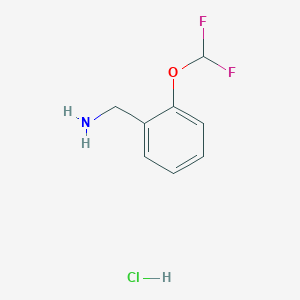
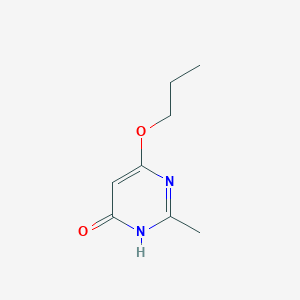
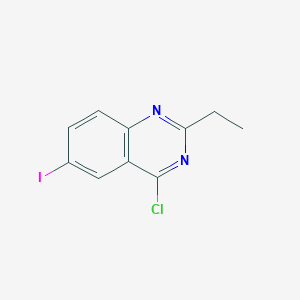
![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)
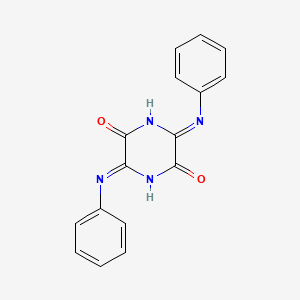
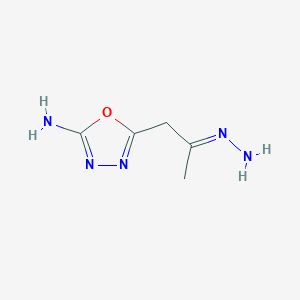
![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione](/img/structure/B13107313.png)

